molecular formula C10H15NO B12957839 (R)-2-Amino-2-(m-tolyl)propan-1-ol

(R)-2-Amino-2-(m-tolyl)propan-1-ol

Cat. No.: B12957839
M. Wt: 165.23 g/mol
InChI Key: FEQAYRHYAHDIEX-JTQLQIEISA-N
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Description

®-2-Amino-2-(m-tolyl)propan-1-ol is a chiral secondary alcohol with a tolyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ®-2-Amino-2-(m-tolyl)propan-1-ol involves the asymmetric addition of arylboronic acids to aliphatic aldehydes using a ruthenium-monophosphine catalyst . This method provides high yields and enantioselectivities, making it an efficient route for producing chiral alcohols.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(m-tolyl)propan-1-ol typically involves catalytic processes that ensure high efficiency and selectivity. The use of transition metal catalysts, such as ruthenium, is common in these processes to achieve the desired enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: ABNO and 2,6-lutidine in acetonitrile solution.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Ketones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives

Scientific Research Applications

®-2-Amino-2-(m-tolyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its chiral nature.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(m-tolyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(m-tolyl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-Amino-2-phenylpropan-1-ol: A similar compound with a phenyl group instead of a tolyl group.

    2-Amino-2-(p-tolyl)propan-1-ol: A compound with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

®-2-Amino-2-(m-tolyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the meta-tolyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3/t10-/m0/s1

InChI Key

FEQAYRHYAHDIEX-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@](C)(CO)N

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CO)N

Origin of Product

United States

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